molecular formula C13H18ClN3 B2646262 (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride CAS No. 1803604-53-6

(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride

Cat. No.: B2646262
CAS No.: 1803604-53-6
M. Wt: 251.76
InChI Key: LALDMFNIDABZBT-UHFFFAOYSA-N
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Description

(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Alkylation: The imidazole ring is then alkylated with 2-(2-methylphenyl)ethylamine using a suitable alkylating agent such as an alkyl halide or sulfate.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or sulfonates can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with various biomolecules. It can be used to probe the function of enzymes and receptors that interact with imidazole derivatives.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological membranes and proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Histamine: An endogenous compound with an imidazole ring, involved in immune responses and neurotransmission.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

    Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

Uniqueness

(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the 2-(2-methylphenyl)ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-(2-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-11-4-2-3-5-12(11)6-7-14-10-13-15-8-9-16-13;/h2-5,8-9,14H,6-7,10H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALDMFNIDABZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNCC2=NC=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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